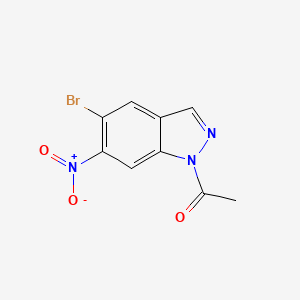![molecular formula C9H6BrF3O3S B1654286 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide CAS No. 2187435-20-5](/img/structure/B1654286.png)
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide
描述
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide, also known as 2-bromo-1-(3-(trifluoromethylsulfonyl)phenyl)ethan-1-one, is a chemical compound with the molecular formula C9H6BrF3O3S and a molecular weight of 331.11 g/mol . This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenacyl bromide moiety, making it a potent electrophilic reagent widely used in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide typically involves the bromination of 3-(trifluoromethylsulfonyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
化学反应分析
Types of Reactions
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl bromide moiety can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
科学研究应用
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide involves its electrophilic nature, which allows it to react with nucleophiles. The trifluoromethylsulfonyl group enhances the electrophilicity of the phenacyl bromide moiety, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce the trifluoromethylsulfonyl group into target molecules .
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(4-(trifluoromethylsulfonyl)phenyl)ethanone
- 2-Bromo-1-(2-(trifluoromethylsulfonyl)phenyl)ethanone
- 3-(Trifluoromethylsulfonyl)benzyl bromide
Uniqueness
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the trifluoromethylsulfonyl group enhances its electrophilicity, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
2-bromo-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3S/c10-5-8(14)6-2-1-3-7(4-6)17(15,16)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWUNHHSQVTXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193590 | |
| Record name | Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2187435-20-5 | |
| Record name | Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4(1H,3H)-Pyrimidinedione, 6-[(1-phenylethyl)amino]-](/img/structure/B1654204.png)

![rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1654209.png)


![5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1654217.png)
![Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate](/img/structure/B1654218.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrazol-4-amine](/img/structure/B1654219.png)
![5-Chloro-N-[2-(hydrazinecarbonyl)-6-methylphenyl]thiophene-2-sulfonamide](/img/structure/B1654220.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)


![tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate](/img/structure/B1654225.png)

